N-(4-propoxyphenyl)furan-2-carboxamide
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Overview
Description
N-(4-propoxyphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring attached to a carboxamide group, with a 4-propoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-propoxyphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-propoxyaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, yielding the desired carboxamide in good to excellent yields. The general reaction scheme is as follows:
Furan-2-carbonyl chloride+4-propoxyanilineEt3Nthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-propoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-(4-propoxyphenyl)furan-2-amine.
Substitution: Various N-(4-substituted phenyl)furan-2-carboxamides.
Scientific Research Applications
N-(4-propoxyphenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-propoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and carboxamide group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)furan-2-carboxamide
- N-(4-methoxyphenyl)furan-2-carboxamide
- N-(4-chlorophenyl)furan-2-carboxamide
Uniqueness
N-(4-propoxyphenyl)furan-2-carboxamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N-(4-propoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H15NO3/c1-2-9-17-12-7-5-11(6-8-12)15-14(16)13-4-3-10-18-13/h3-8,10H,2,9H2,1H3,(H,15,16) |
InChI Key |
XAXIHUNIZPWQOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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